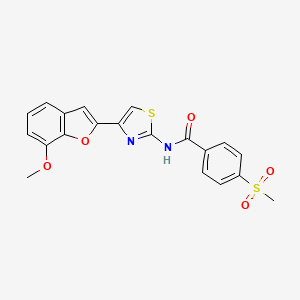

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a benzofuran-thiazole hybrid scaffold linked to a methylsulfonyl-substituted benzamide moiety. The compound’s structure integrates key pharmacophoric elements:

- Benzofuran core: The 7-methoxybenzofuran group contributes to π-π stacking interactions and modulates lipophilicity .

- Thiazole ring: A heterocyclic component common in bioactive molecules, enhancing binding affinity to biological targets .

- Methylsulfonylbenzamide: The electron-withdrawing sulfonyl group improves metabolic stability and influences solubility .

Synthetic routes for analogous compounds (e.g., 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) involve coupling sulfonyl-substituted benzoic acids with aminothiazole derivatives via carbodiimide-mediated amidation .

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S2/c1-26-16-5-3-4-13-10-17(27-18(13)16)15-11-28-20(21-15)22-19(23)12-6-8-14(9-7-12)29(2,24)25/h3-11H,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGVLSBNLHIZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 364.4 g/mol. It features a thiazole ring linked to a methoxybenzofuran moiety and a methylsulfonyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent acylation to introduce the benzamide moiety. The general synthetic route can be summarized as follows:

- Formation of Thiazole Ring : Reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones.

- Acylation : Introduction of the methylsulfonyl group through acylation with appropriate reagents.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit potent anticancer properties. For instance, studies on similar thiazole derivatives have shown:

- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- In Vitro Potency : Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| SMART-H | PC-3 | 0.124 |

| SMART-F | A375 | 0.3 |

| N-(4-(7-methoxy... | Various | <1 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Inhibition Studies : Preliminary results suggest that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10 |

| S. aureus | 9 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific cellular receptors, altering downstream signaling pathways.

- Gene Expression Modulation : It may influence the expression of genes related to apoptosis and inflammation.

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in cancer treatment:

- Study on SMART Compounds : A series of SMART compounds were tested for their ability to inhibit tubulin polymerization, showing promising results against prostate and melanoma cancers .

- In Vivo Studies : In vivo efficacy was demonstrated using xenograft models, where treatment with these compounds resulted in significant tumor reduction without noticeable neurotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Key Findings from Comparative Analysis

Bioactivity: Compound 50 () demonstrates superior TLR adjuvant activity compared to the target compound, likely due to its bromophenyl group enhancing hydrophobic interactions with TLR receptors .

Synthetic Accessibility :

- The target compound requires specialized benzofuran-thiazole intermediates, whereas pyridine-thiazole derivatives (e.g., 7a , 7b ) are synthesized via straightforward coupling of commercially available pyridylthiazoles .

Metabolic Stability: Methylsulfonyl groups (as in the target compound) enhance stability compared to ethylsulfonyl derivatives (e.g., 7b), which are prone to oxidative metabolism .

Spectroscopic Validation :

- Similar to compounds in , the target compound’s structure would be confirmed via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, benzofuran carbons at δ 110–160 ppm) and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.